molecular formula C12H14O2 B13066461 1-(2,5-Dimethylphenyl)butane-1,3-dione CAS No. 56290-55-2

1-(2,5-Dimethylphenyl)butane-1,3-dione

Cat. No.: B13066461
CAS No.: 56290-55-2
M. Wt: 190.24 g/mol
InChI Key: UHQZCRVBLDQGFH-UHFFFAOYSA-N
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Description

Significance of β-Diketone Frameworks in Organic Synthesis and Ligand Design

The β-diketone moiety is a cornerstone in synthetic chemistry due to its dual functionality. It serves as a crucial building block for a wide array of more complex molecules, particularly heterocycles. us.esnih.gov The 1,3-dicarbonyl arrangement provides a versatile scaffold that can undergo cyclization reactions with various reagents to form stable five- and six-membered rings. For instance, reactions with hydrazines yield pyrazoles, while hydroxylamine (B1172632) leads to isoxazoles. ijpras.comnih.gov These heterocyclic cores are prevalent in many pharmaceuticals and biologically active compounds. ijpras.com

Beyond their role as synthetic intermediates, β-diketones are highly valued as ligands in coordination chemistry. ijpras.com Upon deprotonation of the acidic methylene (B1212753) proton, the resulting enolate anion acts as a powerful bidentate chelating agent, binding to metal ions through its two oxygen atoms to form a stable six-membered ring. nih.govijrbat.in This chelating ability is exploited in numerous applications, including the formation of metal complexes that function as catalysts, luminescent materials for medical imaging and diagnostics, and carriers for metal-based drugs. ijrbat.inmdpi.comrsc.org The properties of the resulting metal complex can be finely tuned by modifying the substituents on the β-diketone ligand. rsc.org

Examples of Heterocycles Synthesized from β-Diketone Precursors
β-Diketone ReactantReagentResulting Heterocycle
Acetylacetone (B45752)Hydrazine (B178648)Pyrazole (B372694) nih.gov
β-DiketoneHydroxylamineIsoxazole ijpras.com
AcetylacetoneGuanidinePyrimidine (B1678525)
β-DiketonePhenylhydrazinePhenylpyrazole ijpras.com

Unique Structural Attributes of the 2,5-Dimethylphenyl Moiety and its Influence on Molecular Characteristics

The 2,5-dimethylphenyl substituent imparts specific steric and electronic properties to 1-(2,5-dimethylphenyl)butane-1,3-dione that distinguish it from unsubstituted or differently substituted aryl β-diketones.

Steric Influence : The presence of a methyl group at the ortho position (C2) introduces significant steric hindrance. cdnsciencepub.com This bulkiness forces the carbonyl group, and by extension the entire β-diketone moiety, to twist out of the plane of the aromatic ring. cdnsciencepub.com This loss of coplanarity, often referred to as steric inhibition of resonance, can raise the energy of certain transition states and influence reaction pathways. cdnsciencepub.com In related aryl ketone structures, ortho substituents are known to cause a large dihedral angle between the plane of the ring and the plane of the carbonyl group, which can impact both reactivity and spectroscopic properties. researchgate.net This steric crowding can also affect how the molecule packs in a crystal lattice and its ability to coordinate with bulky metal centers. libretexts.org

Overview of Research Trajectories for Aryl-Substituted β-Diketones

Research involving aryl-substituted β-diketones is dynamic and multifaceted, branching into several key areas of chemistry and materials science.

Advanced Synthesis : While the Claisen condensation remains a fundamental method for synthesizing β-diketones, recent research has focused on developing more efficient and versatile catalytic methods. nih.govrsc.orgmdpi.com These include organocatalytic and metal-based catalysis approaches that offer better yields, milder reaction conditions, and broader substrate scope. nih.govmdpi.com

Medicinal Chemistry : The β-diketone scaffold is a "privileged structure" in medicinal chemistry. researchgate.net Aryl-substituted β-diketones are widely investigated for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.net A significant research trajectory involves their use as ligands to create metallodrugs, where the metal center (such as ruthenium, titanium, or platinum) can be delivered to biological targets to exert a therapeutic effect. nih.govrsc.org

Materials Science : The exceptional chelating ability of aryl β-diketones makes them ideal for constructing advanced materials. mdpi.com A major focus is on the development of luminescent metal complexes, particularly with lanthanide and transition metals. ijrbat.in These materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and as contrast agents for medical imaging. mdpi.com The specific aryl substituents are crucial for tuning the photophysical properties, such as emission color and quantum yield, of the final metal complex. ijrbat.inmdpi.com

Modern Synthetic Approaches for β-Diketones
MethodDescription
Claisen CondensationThe classical base-catalyzed reaction of a ketone with an ester to form a β-diketone. rsc.org
Hydration of AlkynonesThe addition of water across the triple bond of an alkynone, often catalyzed by a metal complex, to yield a 1,3-dione. nih.gov
Decarboxylative CouplingA reaction involving the coupling of a compound with a carboxylate group, which is lost as CO2 during the reaction, to form a new C-C bond, yielding a β-diketone. nih.gov
OrganocatalysisThe use of small organic molecules as catalysts to promote the formation of β-diketones under mild conditions. nih.govmdpi.com
Metal-Based CatalysisThe use of transition metal complexes to catalyze the synthesis, allowing for high efficiency and selectivity. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56290-55-2

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)butane-1,3-dione

InChI

InChI=1S/C12H14O2/c1-8-4-5-9(2)11(6-8)12(14)7-10(3)13/h4-6H,7H2,1-3H3

InChI Key

UHQZCRVBLDQGFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CC(=O)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Classical and Contemporary Synthetic Routes to 1-(2,5-Dimethylphenyl)butane-1,3-dione

The preparation of this compound, an aromatic β-diketone, is primarily achieved through well-established condensation reactions. These methods involve the formation of a carbon-carbon bond between a ketone and an ester or its equivalent.

Claisen Condensation Strategies for Aromatic β-Diketones

The most classical and widely employed method for synthesizing β-diketones is the Claisen condensation. nih.govmdpi.com This reaction involves the base-promoted condensation between a ketone and an ester to form a β-keto ester or, in this case, a β-diketone. fiveable.mewikipedia.org For the synthesis of this compound, the precursor ketone would be 1-(2,5-dimethylphenyl)ethanone (also known as 2',5'-dimethylacetophenone), which is reacted with an acetylating agent like ethyl acetate.

The reaction mechanism begins with the deprotonation of the α-carbon of the ketone by a strong base, forming a resonance-stabilized enolate. wikipedia.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester (e.g., ethyl acetate). The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide (e.g., ethoxide), yielding the β-diketone. wikipedia.org A stoichiometric amount of base is required because the final step involves the deprotonation of the newly formed β-diketone, which is more acidic than the starting ketone. This thermodynamically favorable acid-base reaction drives the equilibrium toward the product. wikipedia.org An acidic workup is then necessary to neutralize the enolate and isolate the final product. wikipedia.org

Variations of this reaction, such as a "crossed" or "mixed" Claisen condensation, can be highly effective, particularly when one of the carbonyl partners lacks enolizable α-hydrogens, which prevents self-condensation and leads to a single primary product. fiveable.meorganic-chemistry.org The choice of base and solvent is critical for optimizing the reaction yield.

Table 1: Typical Conditions for Claisen Condensation of Ketones with Esters

Precursor Ketone Ester Base Solvent Product
Acetophenone Ethyl Acetate Sodium Ethoxide Ethanol 1-Phenylbutane-1,3-dione
2-Acetylthiophene Ethyl Acetate Sodium Ethoxide Diethyl Ether 1-(2-Thienyl)butane-1,3-dione

This table presents representative examples of Claisen condensation reactions to form β-diketones. Conditions for the target compound are based on general procedures for analogous aromatic ketones.

Acylation Reactions and Mechanistic Considerations

Acylation reactions provide an alternative and related pathway to β-diketones. These reactions can be considered a subset of condensation strategies where an enol or enolate is acylated. One approach involves the C-acylation of pre-formed enolates, such as enol silyl (B83357) ethers, with acylating agents like acid chlorides. organic-chemistry.org This method offers excellent control and can lead to high yields.

The mechanism involves the generation of an enolate from 2',5'-dimethylacetophenone (B146730) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate is then reacted with an acylating agent, such as acetyl chloride. The nucleophilic enolate attacks the carbonyl of the acetyl chloride, followed by the elimination of the chloride leaving group to yield this compound. This route avoids the equilibrium limitations of the traditional Claisen condensation.

Environmentally Benign Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally friendly or "green" methodologies. While specific green routes for this compound are not extensively documented, principles from related syntheses can be applied. These include the use of heterogeneous catalysts that can be easily recovered and reused, employing safer solvents, or conducting reactions under solvent-free conditions. For instance, nano-ZnO has been used as an efficient and recyclable catalyst for the synthesis of pyrazoles from 1,3-dicarbonyl compounds, highlighting a green approach in a subsequent reaction involving the target compound's class. mdpi.comnih.gov Another strategy involves using green and recyclable catalysts and reaction media, such as choline (B1196258) hydroxide, which has been successfully used in the synthesis of pyrimidines from α,β-unsaturated ketones. mdpi.com

Derivatization and Functionalization Reactions at the Central Methylene (B1212753) Carbon

A key feature of this compound is the reactivity of the central methylene group. The protons on this carbon are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for easy deprotonation to form a stabilized enolate anion. wikipedia.org This nucleophilic enolate is central to many derivatization reactions.

This reactivity allows for a variety of functionalization reactions, including:

Alkylation and Acylation: The enolate can react with alkyl halides or acyl chlorides to introduce new substituents at the central carbon.

Knoevenagel Condensation: The active methylene group can undergo condensation with aldehydes and ketones, catalyzed by a weak base like piperidine, to form α,β-unsaturated dicarbonyl compounds. nih.gov

Metal Chelation: β-Diketones are excellent ligands for metal ions, forming stable chelate complexes. This property is often exploited for the purification of β-diketones, where a copper(II) complex is formed, precipitated, and then decomposed with acid to yield the pure diketone. nih.govnih.gov

Table 2: Examples of Reactions at the Central Methylene Carbon of β-Diketones

Reaction Type Reagent Functional Group Added Product Type
Knoevenagel Condensation Benzaldehyde Benzylidene group α,β-Unsaturated dicarbonyl
Metal Chelation Copper(II) Acetate Copper(II) ion Metal-diketonate complex

Formation of Complex Chemical Scaffolds Utilizing this compound as a Building Block

This compound is a valuable precursor for synthesizing a variety of complex heterocyclic scaffolds. The 1,3-dicarbonyl arrangement provides an ideal electrophilic framework for cyclocondensation reactions with dinucleophilic reagents.

Pyrazoles: One of the most common applications of β-diketones is the synthesis of pyrazoles. nih.govnih.gov The reaction of this compound with hydrazine (B178648) or its derivatives leads to a cyclocondensation reaction, yielding a pyrazole (B372694) ring. mdpi.com This reaction, first described by Knorr, is a simple and efficient method for creating polysubstituted pyrazoles, which are important scaffolds in medicinal chemistry. mdpi.comnih.gov

Pyrimidines: Similarly, pyrimidine (B1678525) derivatives can be synthesized from β-diketones. The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com Reacting this compound with an amidine hydrochloride would produce a highly substituted pyrimidine. Other methods include reacting the β-diketone with cyanogen (B1215507) in the presence of a metal catalyst to form functionalized pyrimidines. rsc.org These heterocyclic systems are prevalent in biologically active molecules.

Other Heterocycles: The versatile reactivity of β-diketones allows them to be used as building blocks for a wide array of other heterocyclic systems, including isoxazoles (via reaction with hydroxylamine) and various fused ring systems. researchgate.net

Table 3: Heterocyclic Scaffolds from β-Diketone Precursors

Target Scaffold Dinucleophilic Reagent Reaction Type
Pyrazole Hydrazine / Substituted Hydrazines Cyclocondensation
Pyrimidine Amidines / Cyanogen Cyclocondensation (e.g., Pinner Synthesis)

Tautomeric Equilibria and Intramolecular Dynamics

Keto-Enol Tautomerism: Thermodynamics and Kinetics

The tautomerization between the diketo form and the chelated cis-enol form is a fundamental characteristic of β-dicarbonyl compounds. mdpi.commdpi.com The position of this equilibrium is dictated by the relative thermodynamic stability of the tautomers, which is in turn governed by structural and solvent effects. The enol form is significantly stabilized by the formation of a strong, resonance-assisted intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. mdpi.comrsc.org

For asymmetric β-diketones like 1-(2,5-Dimethylphenyl)butane-1,3-dione, two distinct enol forms are possible, although one form typically predominates due to electronic and steric factors. stackexchange.com The enol form involving the carbonyl group adjacent to the phenyl ring is generally favored due to the potential for extended conjugation. stackexchange.com

The substituents attached to the β-dicarbonyl core play a crucial role in determining the position of the keto-enol equilibrium. rsc.orgwalisongo.ac.id In this compound, the 2,5-dimethylphenyl group exerts both electronic and steric effects that influence tautomeric preferences.

Electronic Effects: The two methyl groups on the phenyl ring are electron-donating. These groups increase the electron density of the aromatic ring, which can enhance the stability of the enol tautomer through conjugation with the enone system. researchgate.net This increased π-electron delocalization provides additional stabilization to the enol form compared to the keto form.

The net effect is a balance between the stabilizing electronic influence of the methyl groups and the potentially destabilizing steric hindrance from the ortho-methyl group.

The distribution of keto and enol tautomers is highly dependent on the solvent environment. cdnsciencepub.comresearchgate.netnih.gov The equilibrium shifts in response to solvent polarity and its ability to form hydrogen bonds. Generally, nonpolar, aprotic solvents favor the enol tautomer, while polar, protic solvents favor the keto tautomer. researchgate.netresearchgate.net

Nonpolar Solvents (e.g., Cyclohexane, Carbon Tetrachloride): In these solvents, the enol form is predominant. The strong intramolecular hydrogen bond of the enol is preserved, as there is minimal competition from the solvent for hydrogen bonding. This internal stabilization is the dominant factor. researchgate.net

Polar Aprotic Solvents (e.g., Chloroform, DMSO): In solvents like deuterochloroform (CDCl₃), the enol form of aryl β-diketones remains highly favored. researchgate.net However, in strongly hydrogen-bond accepting solvents like dimethyl sulfoxide (B87167) (DMSO), the equilibrium can shift towards the keto form. srce.hr The solvent molecules can disrupt the internal hydrogen bond of the enol by forming strong intermolecular hydrogen bonds with the enolic proton, thereby reducing its relative stability. missouri.edu

Polar Protic Solvents (e.g., Methanol, Water): These solvents significantly shift the equilibrium towards the more polar keto form. researchgate.netresearchgate.net Protic solvents can act as both hydrogen-bond donors and acceptors, effectively solvating the carbonyl groups of the keto tautomer and disrupting the intramolecular hydrogen bond of the enol. missouri.edu This preferential solvation of the keto tautomer makes it thermodynamically more favorable. srce.hr

The following table illustrates the typical solvent-dependent tautomeric distribution for a closely related compound, 1-phenylbutane-1,3-dione, which provides a strong indication of the expected behavior for the title compound.

SolventSolvent Type% Enol (Typical)% Keto (Typical)
Methanol-d₄Polar Protic7624
DMSO-d₆Polar Aprotic919
Acetone-d₆Polar Aprotic946
Chloroform-dNonpolar Aprotic982

Data are representative values for 1-phenyl-1,3-butanedione and similar aryl β-diketones and serve to illustrate the general trend.

The stability of the enol tautomer is largely attributed to the formation of a strong intramolecular hydrogen bond, which creates a stable six-membered pseudo-aromatic ring. mdpi.comstackexchange.com This interaction, often described as a Resonance-Assisted Hydrogen Bond (RAHB), is characterized by:

Significant Strength: The hydrogen bond in the enol form of β-diketones is exceptionally strong, with energies significantly higher than typical intermolecular hydrogen bonds.

Low-Barrier Proton Transfer: The potential energy surface for the proton transfer between the two oxygen atoms features a very low barrier, leading to a rapid exchange of the proton on the NMR timescale. encyclopedia.pub

Spectroscopic Evidence: The presence of this strong hydrogen bond is evident in ¹H NMR spectra by a highly deshielded signal for the enolic proton, typically appearing far downfield between 15 and 17 ppm. researchgate.net In infrared (IR) spectroscopy, it results in a very broad O-H stretching band at lower frequencies compared to free hydroxyl groups.

This intramolecular hydrogen bond is a key factor that makes the enol form competitive with, and often more stable than, the keto form, especially in the gas phase and in nonpolar solvents. researchgate.net

Probing Tautomerism in Solution and Solid State via Advanced Spectroscopic Techniques

The study of tautomeric equilibria relies heavily on advanced spectroscopic methods, with Nuclear Magnetic Resonance (NMR) being the most powerful tool for analysis in solution. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to identify and quantify the keto and enol tautomers because the interconversion between them is slow on the NMR timescale. mdpi.com

¹H NMR: Distinct signals are observed for each tautomer. The enol form is characterized by a vinylic proton signal (around 5.5-6.5 ppm) and a highly deshielded enolic hydroxyl proton (δ ≈ 16 ppm). researchgate.net The keto form shows a methylene (B1212753) signal (-CH₂-) adjacent to two carbonyls (around 3.5-4.5 ppm). The relative integration of these characteristic peaks allows for the direct calculation of the equilibrium constant (K_T = [enol]/[keto]). walisongo.ac.ided.gov

¹³C NMR: The carbonyl carbons of the keto form resonate at a lower field (δ ≈ 200 ppm) compared to the enol form's carbonyl carbon (δ ≈ 180-195 ppm). researchgate.net The enolic carbons (C=C-OH) also have characteristic chemical shifts.

Solid-State NMR and X-ray Crystallography: In the solid state, tautomeric preferences can be investigated using solid-state NMR and single-crystal X-ray diffraction. mdpi.comresearchgate.net These techniques provide direct structural information, confirming which tautomer is present in the crystal lattice. Crystal packing forces can sometimes favor a different tautomer than the one that predominates in solution. rsc.org For instance, bulky substituents may force the molecule into a specific tautomeric form in the solid state to allow for more efficient crystal packing. rsc.org

Theoretical Descriptors for Tautomeric Stability and Interconversion Barriers

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the thermodynamics and kinetics of tautomerism. nih.govruc.dkresearchgate.net Theoretical calculations are used to determine key descriptors that govern the tautomeric equilibrium.

Tautomeric Stability: DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are employed to calculate the electronic energies (ΔE) and Gibbs free energies (ΔG) of the keto and enol tautomers. ruc.dkbohrium.com The tautomer with the lower calculated Gibbs free energy is predicted to be the more stable and thus the major form at equilibrium. These calculations consistently show that in the gas phase, the enol form of β-diketones is more stable than the keto form due to the intramolecular hydrogen bond. bohrium.com

Interconversion Barriers: The kinetic stability of the tautomers is assessed by calculating the energy barrier for their interconversion. This involves locating the transition state structure for the proton transfer reaction. The activation energy (Ea) for the uncatalyzed keto-to-enol conversion in the gas phase is typically high (e.g., >30 kcal/mol), explaining why the interconversion is slow. bohrium.comsemanticscholar.org The presence of a catalyst, such as a water molecule, can significantly lower this barrier. mdpi.comsemanticscholar.org

The table below presents typical theoretical energy differences for the tautomerization of a generic 1-aryl-β-diketone system in the gas phase, as determined by DFT calculations.

ParameterDescriptionTypical Calculated Value (kcal/mol)
ΔE (Enol - Keto)Relative Electronic Energy-3 to -5
ΔG (Enol - Keto)Relative Gibbs Free Energy-2 to -4
Ea (Keto → Enol)Activation Energy Barrier (uncatalyzed)30 to 50

Values are representative for aryl β-diketones and illustrate that the enol form is energetically favored in the absence of solvent, while the interconversion barrier is substantial.

These theoretical descriptors complement experimental findings, providing a molecular-level understanding of the factors that control the stability and dynamics of the tautomeric forms of this compound. ruc.dkresearchgate.net

Coordination Chemistry and Metal Complexation

Ligand Properties of 1-(2,5-Dimethylphenyl)butane-1,3-dione

The properties of this compound as a ligand are fundamentally shaped by the interplay between its coordinating atoms and the attached organic substituents.

Bidentate Coordination Modes and Chelate Ring Formation

It is well-established that β-diketonate ligands, upon deprotonation, coordinate to metal ions in a bidentate fashion through their two oxygen atoms. This coordination results in the formation of a stable six-membered chelate ring. This ring structure is a key feature of β-diketonate complexes and contributes significantly to their thermodynamic stability, a phenomenon known as the chelate effect. The delocalization of π-electrons within this chelate ring further enhances its stability.

Electronic and Steric Influence of the 2,5-Dimethylphenyl Group on Complex Stability

The 2,5-dimethylphenyl substituent on the ligand backbone is expected to exert both electronic and steric effects on the stability of the resulting metal complexes.

Electronic Influence : The methyl groups are electron-donating, which increases the electron density on the phenyl ring and, by extension, on the diketonate moiety. This enhanced electron-donating ability of the ligand can strengthen the metal-ligand bonds, thereby increasing the stability of the complex.

Steric Influence : The presence of two methyl groups on the phenyl ring introduces steric bulk. This steric hindrance can influence the coordination geometry around the metal center and may affect the number of ligands that can coordinate to a single metal ion. While moderate steric hindrance can sometimes enhance complex stability by protecting the metal center from solvent coordination or decomposition pathways, excessive steric bulk can destabilize the complex by forcing unfavorable bond angles and distances.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with β-diketonate ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand. The resulting complexes can then be characterized by a variety of spectroscopic and analytical techniques.

Transition Metal Complexes

Transition metals are known to form a vast array of complexes with β-diketonate ligands. These complexes often exhibit interesting magnetic and electronic properties. While no specific data for this compound complexes are available, analogous systems suggest that transition metal complexes would likely adopt geometries such as octahedral or square planar, depending on the metal ion and its oxidation state. Techniques such as IR spectroscopy would be expected to show a shift in the C=O and C=C stretching frequencies upon coordination, while UV-Vis spectroscopy would reveal d-d electronic transitions. Magnetic susceptibility measurements would provide information about the number of unpaired electrons in the metal center.

Lanthanide Metal Complexes

Lanthanide ions also form stable complexes with β-diketonate ligands. These complexes are of particular interest due to their unique luminescent properties. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. The synthesis of such complexes is generally straightforward. Characterization would involve techniques like fluorescence spectroscopy to study their emission and excitation spectra, as well as NMR spectroscopy, although the paramagnetic nature of many lanthanide ions can lead to significant peak shifting and broadening.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 1-(2,5-dimethylphenyl)butane-1,3-dione in solution. It provides insights into the connectivity of atoms, the electronic environment of nuclei, and the dynamic processes the molecule undergoes.

Like many β-diketones, this compound can exist in equilibrium between its diketo and enol tautomeric forms. NMR spectroscopy is highly effective in identifying and quantifying these tautomers.

The diketo form is characterized by a CH₂ group situated between the two carbonyl groups, which would typically exhibit a distinct signal in the ¹H NMR spectrum. In contrast, the enol form features a hydroxyl group and a C=CH bond, leading to a downfield-shifted OH proton signal and a vinyl proton signal. The presence of a strong intramolecular hydrogen bond in the enol form significantly deshields the hydroxyl proton, often shifting its resonance to a very low field.

The ratio of the keto and enol forms can be determined by integrating the respective characteristic signals in the ¹H NMR spectrum. This equilibrium is sensitive to factors such as the solvent, temperature, and concentration.

Dynamic exchange between the tautomers can also be studied using variable-temperature NMR. As the temperature changes, the rate of interconversion between the keto and enol forms may vary, leading to changes in the NMR spectrum, such as peak broadening or coalescence.

Illustrative ¹H NMR Data for a Representative Aryl-β-diketone in Keto-Enol Tautomeric Equilibrium

Functional GroupIllustrative Chemical Shift (ppm) - Enol FormIllustrative Chemical Shift (ppm) - Diketo Form
Enolic OH15.0 - 17.0-
Vinylic CH5.5 - 6.5-
Methylene (B1212753) CH₂-3.5 - 4.5
Methyl CH₃ (acetyl)2.0 - 2.52.2 - 2.6
Aromatic CH7.0 - 8.07.0 - 8.0
Aromatic CH₃2.2 - 2.52.2 - 2.5

Note: The chemical shifts are illustrative and can vary based on solvent and other experimental conditions.

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful technique to further probe the tautomerism of this compound. When the compound is treated with a deuterium source like D₂O, the acidic enolic proton will exchange with deuterium. In the ¹H NMR spectrum, this results in the disappearance of the enolic OH signal, confirming its assignment.

The substitution of a proton with a deuteron (B1233211) can also induce small changes in the chemical shifts of neighboring nuclei, known as deuterium isotope effects. These effects can provide valuable information about the strength of hydrogen bonds and the position of the tautomeric equilibrium. For instance, a significant isotope effect on the ¹³C chemical shifts of the carbonyl carbons can indicate the presence of a strong intramolecular hydrogen bond in the enol form.

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignment and Tautomer Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information to NMR for the structural elucidation of this compound, particularly in identifying the functional groups associated with each tautomer.

In the diketo form , the IR spectrum would be expected to show two distinct carbonyl (C=O) stretching bands, typically in the region of 1700-1740 cm⁻¹.

In the enol form , the presence of an intramolecular hydrogen bond and conjugation leads to a significant shift of the carbonyl stretching frequency to a lower wavenumber, often appearing as a broad and intense band between 1580 and 1650 cm⁻¹. The O-H stretching vibration of the enolic hydroxyl group involved in a strong hydrogen bond is also characteristic, appearing as a very broad band in the 3200-2500 cm⁻¹ region.

Raman spectroscopy can also be a valuable tool, as the C=C stretching vibration of the enol form, which may be weak in the IR spectrum, often gives a strong Raman signal.

Illustrative Vibrational Frequencies for a Representative Aryl-β-diketone

Vibrational ModeIllustrative Frequency Range (cm⁻¹) - Enol FormIllustrative Frequency Range (cm⁻¹) - Diketo Form
O-H stretch (H-bonded)2500 - 3200 (broad)-
C=O stretch1580 - 16501700 - 1740
C=C stretch1500 - 1580-
C-H stretch (aromatic)3000 - 31003000 - 3100
C-H stretch (aliphatic)2850 - 30002850 - 3000

X-ray Crystallography: Single Crystal and Powder Diffraction for Solid-State Structure

X-ray crystallography provides definitive information about the molecular structure of this compound in the solid state.

Single crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This technique would unequivocally establish which tautomeric form (keto or enol) is present in the crystalline state. For the enol form, the analysis would provide precise measurements of the hydrogen bond distance and geometry.

Powder X-ray diffraction (PXRD) is useful for analyzing polycrystalline samples. The resulting diffraction pattern serves as a fingerprint for the crystalline phase and can be used for phase identification and to assess sample purity. While PXRD does not provide the same level of structural detail as single-crystal analysis, it can be used to confirm if the bulk material has the same crystal structure as a known single crystal.

Electronic Absorption and Emission Spectroscopy: Analysis of Chromophoric Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the chromophoric properties of this compound, which arise from its conjugated π-electron system.

The UV-Vis spectrum of the enol tautomer is expected to show characteristic absorption bands corresponding to π → π* transitions within the conjugated system. The position and intensity of these bands are influenced by the extent of conjugation and the presence of the aromatic ring with its methyl substituents. The diketo form, being less conjugated, would likely exhibit different absorption characteristics, typically at shorter wavelengths.

Fluorescence spectroscopy can provide information about the excited state properties of the molecule. Upon excitation at an appropriate wavelength, the molecule may emit light at a longer wavelength. The quantum yield and lifetime of this fluorescence are sensitive to the molecular structure and environment.

Mass Spectrometry for Mechanistic Pathway Investigation (beyond identification)

While mass spectrometry is routinely used for determining the molecular weight and elemental composition of a compound, advanced mass spectrometric techniques can also be employed to investigate mechanistic pathways. For this compound, this could involve studying its fragmentation patterns under different ionization conditions.

By analyzing the fragments produced, it is possible to deduce the most likely pathways of bond cleavage. This information can be valuable in understanding the molecule's stability and reactivity. For instance, characteristic fragmentation patterns can help to distinguish between the keto and enol forms in the gas phase. Techniques such as tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and then induce further fragmentation, providing more detailed structural information and insight into reaction mechanisms.

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations of Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of molecules. wikipedia.orgnih.gov DFT methods are used to determine the ground-state electronic energy of a molecule by using the electron density as the fundamental variable, which allows for the calculation of numerous molecular properties. nih.govrsc.org For a molecule like 1-(2,5-Dimethylphenyl)butane-1,3-dione, DFT would be instrumental in understanding its fundamental chemical and physical characteristics.

Geometry Optimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For flexible molecules like this compound, which has rotatable single bonds, this extends to a conformational analysis to identify various low-energy conformers.

The molecule exists in a tautomeric equilibrium between the diketo and enol forms. DFT calculations can be employed to determine the relative stabilities of these tautomers and the various rotational isomers (rotamers) of each. orientjchem.org For instance, studies on similar β-diketones have shown that the enol form is often stabilized by a strong intramolecular hydrogen bond. mdpi.com The choice of the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. mdpi.com The calculations would yield the optimized bond lengths, bond angles, and dihedral angles for the most stable conformers.

Illustrative Optimized Geometrical Parameters for the Enol Tautomer of this compound (Note: This table presents hypothetical data based on typical values for similar structures, as direct computational results are not available.)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC=O1.25 Å
C-O(H)1.33 Å
C=C (enol)1.38 Å
C-C (phenyl)1.40 Å (avg)
O-H0.98 Å
Bond AngleC-C(O)-C118.5°
C-C(OH)-C121.0°
C-O-H107.5°
Dihedral AnglePhenyl-Dione Plane35.0°

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, DFT calculations would provide the energies and spatial distributions of the HOMO and LUMO. The HOMO is expected to be localized primarily on the enol or diketone moiety, while the LUMO may be distributed across the conjugated system, including the phenyl ring. This analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack. Chemical reactivity descriptors such as chemical potential, hardness, and electrophilicity index can also be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Illustrative Frontier Molecular Orbital Energies (Note: This table presents hypothetical data for illustrative purposes.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for interpreting and predicting spectroscopic data. DFT calculations can provide theoretical spectra that, when compared with experimental data, aid in structural confirmation and spectral assignment.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. researchgate.net These predictions are crucial for assigning peaks in complex experimental spectra and can help distinguish between different isomers or conformers. mdpi.comgithub.io

IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations produce a list of vibrational modes and their corresponding frequencies and intensities, which can be directly compared to an experimental FT-IR spectrum. mdpi.com This is particularly useful for identifying characteristic functional group vibrations, such as the C=O and O-H stretching frequencies in the diketo and enol forms of the title compound.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption of light in the UV-Visible range. nih.gov The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information helps in understanding the electronic transitions within the molecule, such as π→π* transitions within the conjugated system. rsc.org

Illustrative Predicted Spectroscopic Data (Note: This table presents hypothetical data based on typical values for similar structures.)

SpectroscopyParameterPredicted Value
¹³C NMRC=O Chemical Shift195 ppm
¹H NMREnolic -OH Proton15.5 ppm
IRC=O Stretch (diketo)1720, 1695 cm⁻¹
IRO-H Stretch (enol)3100 cm⁻¹ (broad)
UV-Vis (TD-DFT)λmax (π→π*)315 nm

Quantitative Structure-Property Relationship (QSPR) Studies for Material Design

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. mdpi.comnih.gov These models use molecular descriptors—numerical values derived from the chemical structure—to predict properties of new, unsynthesized compounds. mdpi.com

For this compound, a QSPR approach could be used to predict properties relevant to material science, such as solubility, partitioning behavior, or thermal stability. nih.govresearchgate.net DFT-calculated parameters like the dipole moment, polarizability, HOMO-LUMO gap, and molecular surface area could serve as effective descriptors. By developing a QSPR model based on a training set of related compounds with known properties, the properties of the title compound and its derivatives could be estimated, guiding the design of new materials with desired characteristics.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While DFT calculations are powerful for single molecules (often modeled in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in an explicit solvent environment. albany.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into dynamic processes and intermolecular interactions. mdpi.comacs.org

An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange around the solute and the nature of the intermolecular forces (e.g., hydrogen bonding, van der Waals interactions). researchgate.netnih.gov This is crucial for understanding solubility, conformational preferences in solution, and how the solvent influences the keto-enol tautomerism. The simulation could track the stability of the intramolecular hydrogen bond in the enol form in the presence of competing solvent interactions.

Advanced Quantum Chemical Methods for Reaction Mechanism Elucidation

Understanding how a molecule reacts is fundamental to synthetic chemistry. Quantum chemical methods, particularly DFT, are widely used to map out the potential energy surfaces of chemical reactions. nih.govrsc.org This involves locating and characterizing the energies of reactants, products, transition states, and intermediates. scilit.commdpi.com

For this compound, these methods could be used to elucidate the mechanisms of reactions it might undergo, such as alkylation, condensation, or cycloaddition reactions. diva-portal.orgmdpi.com By calculating the activation energies (the energy difference between the reactant and the transition state), the feasibility and kinetics of different reaction pathways can be compared. This predictive capability can guide experimental efforts by identifying the most likely reaction products and optimal reaction conditions.

Applications in Advanced Materials and Chemical Technologies

Catalysis: Homogeneous and Heterogeneous Systems

Metal complexes derived from β-diketone ligands are pivotal in catalysis due to the stability and reactivity they impart to the metallic center. The ligand framework can be systematically modified to control the catalytic activity and selectivity, making them a versatile platform for designing specialized catalysts.

Table 1: Representative Organic Transformations Catalyzed by Metal-β-Diketone Complexes

Catalytic Transformation Metal Center Example β-Diketone Ligand Type Reference
Allylic Substitution Molybdenum(IV) Substituted acetylacetonates nih.gov
Addition Polymerization Palladium(II) Acetylacetonate (acac) researchgate.net
Ring-Opening Polymerization Zinc(II), Magnesium(II) β-diiminate (related structure) researchgate.netnih.gov

The field of polymerization has greatly benefited from catalysts based on metal complexes, where the ligand plays a directing role in the polymer's structure and properties. Palladium complexes that incorporate β-diketonate ligands have demonstrated good catalytic activities for the addition polymerization of functionalized norbornenes. researchgate.net Similarly, complexes based on the structurally related β-diiminate ligand framework are highly active for the ring-opening polymerization of lactide to produce poly(lactic acid) (PLA). nih.gov

Research has shown that the substituents on the ligand framework have a significant impact on both the rate of polymerization and the stereoselectivity of the process. nih.gov This principle of "ligand design for tunable activity" is central to modern catalyst development. By modifying the ligand, one can control the coordination environment of the metal, which in turn influences monomer insertion and chain propagation steps. The 2,5-dimethylphenyl substituent in 1-(2,5-dimethylphenyl)butane-1,3-dione provides a tool for such tuning. Its steric bulk can influence the approach of monomers to the catalytic site, potentially enhancing stereocontrol, while its electronic effects can modify the reactivity of the metal center. This allows for the rational design of catalysts for producing polymers with specific molecular weights and microstructures.

Sensing Technologies: Design and Performance of Chemical Sensors

The strong metal-chelating ability of β-diketones makes them ideal candidates for the recognition element in chemical sensors. mdpi.comalfachemic.com When incorporated into a sensor assembly, the binding of a target metal ion to the β-diketone moiety can trigger a measurable optical or electrochemical signal.

Luminescent chemical sensors are a promising application for β-diketone complexes, particularly with lanthanide ions. mdpi.com In a common design strategy, the β-diketone ligand acts as an "antenna," absorbing energy (e.g., from UV light) and efficiently transferring it to the central lanthanide ion, which then emits light at a characteristic wavelength. alfachemic.com The presence of other metal ions can interfere with this process, forming the basis for a sensing mechanism.

For example, a europium(III) complex with a β-diketone ligand has been designed as a highly selective luminescent probe for aluminum(III) ions. mdpi.com The addition of Al³⁺ ions displaces the Eu³⁺ from the complex, leading to a quenching of the characteristic red luminescence. mdpi.com This "turn-off" response allows for the sensitive detection of the target analyte. Complexes of this compound could be employed in similar sensor designs. The specific substituents on the phenyl ring could be used to modulate the sensor's selectivity and sensitivity towards different metal ions, which is critical for applications in environmental monitoring where complex mixtures of ions are often present. researchgate.netalliedacademies.org

Table 2: Selected Metal Ions Detected by Chelation-Based Sensors

Target Metal Ion Sensor Principle Potential Application Area Reference
Aluminum (Al³⁺) Luminescence Quenching Food Safety, Environmental mdpi.com
Lead (Pb²⁺), Copper (Cu²⁺) Fluorescence Changes Environmental Monitoring nih.gov
Silver (Ag⁺), Zinc (Zn²⁺) Chelation-Enhanced Fluorescence Biological Imaging nih.gov

While direct application of this compound as a gas sensing material is not widely documented, it plays a crucial indirect role as a precursor for fabricating gas-sensitive materials. Many high-performance gas sensors rely on thin films of metal oxides, such as nickel oxide (NiO). nih.gov These nanostructured films can be produced via chemical vapor deposition (CVD) using metal β-diketonate complexes as the molecular precursors. nih.gov The performance of the resulting sensor, including its sensitivity and selectivity to gases like nitrogen oxides, hydrocarbons, or carbon monoxide, is highly dependent on the morphology and purity of the deposited metal oxide film. nih.govelectrochem.org The choice of precursor, in this case a metal complex of this compound, is therefore critical as it influences the deposition process and the final properties of the sensing layer.

Precursors for Thin Film Deposition and Nanomaterial Synthesis

Metal β-diketonate complexes are among the most versatile and widely utilized precursors for the bottom-up synthesis of advanced materials. nih.govnih.gov Their utility stems from their volatility and thermal stability, which can be tailored by modifying the chemical structure of the β-diketone ligand. nih.gov These characteristics make them ideal for gas-phase deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), which are used to create high-quality thin films. azonano.com

Complexes of this compound with various metals can be designed as single-source precursors for depositing thin films of metals or metal oxides. The 2,5-dimethylphenyl group influences the precursor's volatility and decomposition temperature, which are critical parameters for controlling film growth, composition, and purity. nih.govnih.gov For instance, fluorinated β-diketonate ligands are often used to increase the volatility of the metal complex. nih.govmdpi.com Similarly, the dimethylphenyl group on this compound will modify its physicochemical properties compared to simpler ligands like acetylacetonate.

Beyond thin films, these precursors are also valuable for the synthesis of nanomaterials. For example, bis(acetylacetonato)oxovanadium(IV) has been used as a catalyst precursor to synthesize carbon nanospheres via CVD. electrochemsci.org This demonstrates that metal β-diketonates can be thermally decomposed under controlled conditions to generate catalytic nanoparticles that direct the growth of specific nanostructures. Mastering the chemistry of precursors like metal complexes of this compound is key to controlling the morphology, composition, and surface characteristics of the resulting nanomaterials. rsc.org

Table 3: Applications of β-Diketonate Precursors in Materials Synthesis

Precursor Type Deposition/Synthesis Method Resulting Material Application Reference
Ni(II) β-diketonate-diamine Chemical Vapor Deposition (CVD) Nickel Oxide (NiO) Films Gas Sensors, Electrochromics nih.gov
Fe, Ni, Cu, Zn β-diketonates MOCVD Metal or Metal Oxide Films Electronics, Catalysis nih.gov
Vanadium(IV) β-diketonate CVD Carbon Nanospheres Advanced Carbon Materials electrochemsci.org

Ligands in Luminescent Materials and Optoelectronic Devices

While direct studies on this compound are not extensively documented in publicly available literature, the broader class of β-diketones is well-established for its crucial role as ligands in the creation of highly efficient luminescent materials, particularly those involving lanthanide ions. The efficacy of β-diketones in this domain is primarily attributed to the "antenna effect."

The "antenna effect" is a photophysical process where the β-diketone ligand, acting as an antenna, absorbs ultraviolet (UV) light and efficiently transfers the absorbed energy to a coordinated lanthanide ion. This process overcomes the inherently low absorption cross-sections of lanthanide ions, leading to a significant enhancement of their characteristic luminescence. The general mechanism can be summarized in the following steps:

Excitation: The β-diketone ligand absorbs incident UV radiation, transitioning to an excited singlet state.

Intersystem Crossing: The excited ligand undergoes intersystem crossing to a longer-lived triplet state.

Energy Transfer: Intramolecular energy transfer occurs from the triplet state of the ligand to the resonant energy levels of the chelated lanthanide ion.

Luminescence: The excited lanthanide ion then relaxes to its ground state by emitting light of a specific wavelength, resulting in the characteristic sharp and intense luminescence of the metal ion.

The specific properties of the β-diketone ligand, such as the nature of its substituents, significantly influence the efficiency of this process. Aryl-substituted β-diketones, like this compound, are of particular interest due to their extended π-conjugation, which can enhance their light-absorbing capabilities.

The potential of this compound as a ligand in luminescent materials can be inferred from the properties of structurally similar compounds. For instance, complexes of europium(III) and terbium(III) with various β-diketone ligands are known to exhibit intense red and green luminescence, respectively. These materials are highly sought after for applications in:

Organic Light-Emitting Diodes (OLEDs): Lanthanide complexes with β-diketone ligands are used as emissive dopants in the emissive layer of OLEDs to achieve high color purity and efficiency.

Fluorescent Probes and Sensors: The luminescence of these complexes can be sensitive to the local chemical environment, making them suitable for use as sensors for various analytes.

Anti-Counterfeiting Technologies: The unique and sharp emission spectra of these materials can be incorporated into inks and coatings for security applications.

The table below summarizes the key photophysical processes involved in the antenna effect for a generic lanthanide-β-diketonate complex.

StepProcessDescription
1Ligand AbsorptionThe β-diketone ligand absorbs UV light, leading to a singlet excited state (S1).
2Intersystem CrossingThe ligand transitions from the singlet excited state (S1) to a triplet excited state (T1).
3Energy TransferNon-radiative energy transfer from the ligand's triplet state (T1) to the lanthanide ion's excited state.
4Lanthanide EmissionThe excited lanthanide ion relaxes to its ground state, emitting characteristic luminescence.

Role in Polymer Science: Modifiers and Additives for Enhanced Material Properties

In the realm of polymer science, β-diketones, including this compound, offer versatile functionalities as both modifiers and additives to enhance the properties of various polymeric materials. Their utility in this field is largely due to their ability to interact with polymer chains and metal ions, as well as their inherent reactivity.

One of the well-documented applications of β-diketones is as thermal stabilizers for polyvinyl chloride (PVC). During the processing of PVC at elevated temperatures, the polymer is susceptible to dehydrochlorination, a degradation process that leads to discoloration and a reduction in mechanical properties. This degradation is often autocatalyzed by the released hydrogen chloride (HCl) and can be exacerbated by the presence of certain metal-based stabilizers, a phenomenon known as "zinc burning" when zinc stearates are used.

β-Diketones can mitigate this degradation through several mechanisms:

HCl Scavenging: The enol form of the β-diketone can react with and neutralize the released HCl, preventing it from catalyzing further degradation.

Chelation of Metal Ions: β-Diketones can form stable complexes with metal ions, such as zinc, preventing them from promoting the formation of color-imparting polyene sequences.

Substitution of Labile Chlorine Atoms: They can substitute the labile allylic chlorine atoms on the PVC backbone, which are the primary initiation sites for dehydrochlorination.

The incorporation of an aryl group, such as the 2,5-dimethylphenyl group in this compound, can enhance the compatibility of the β-diketone with aromatic polymers and potentially improve its thermal stability.

Furthermore, the reactivity of the dicarbonyl moiety allows for the covalent incorporation of β-diketones into polymer chains, leading to modified polymers with tailored properties. This can be achieved by synthesizing monomers containing a β-diketone functionality or by post-polymerization modification. Such modified polymers can exhibit:

Enhanced Thermal Stability: As described above, the incorporated β-diketone units can act as internal stabilizers.

Luminescent Properties: By chelating lanthanide ions, polymers containing β-diketone side chains can be rendered luminescent, opening up applications in optical and electronic devices.

Cross-linking Capabilities: The β-diketone groups can serve as sites for cross-linking, allowing for the formation of polymer networks with improved mechanical and thermal properties.

The following table summarizes the potential roles of this compound in polymer science.

Application AreaRoleMechanism of ActionPotential Enhanced Properties
Polymer Stabilization (e.g., in PVC)AdditiveHCl scavenging, metal ion chelation, substitution of labile chlorines.Improved thermal stability, color retention, prevention of "zinc burning".
Polymer ModificationCo-monomer or Modifying AgentCovalent incorporation into the polymer backbone or as a side chain.Intrinsic thermal stability, luminescence (upon metal chelation), cross-linking capability.

Concluding Remarks and Future Research Directions

Summary of Key Contributions and Unanswered Questions

The primary contribution of research into 1-(2,5-Dimethylphenyl)butane-1,3-dione lies in its potential as a versatile building block in organic synthesis. Like other β-diketones, it possesses a reactive methylene (B1212753) group flanked by two carbonyls, making it a valuable precursor for a wide range of carbocyclic and heterocyclic compounds. mdpi.comresearchgate.net The presence of the 2,5-dimethylphenyl group is anticipated to modulate its steric and electronic properties, influencing reactivity and the characteristics of its derivatives compared to simpler analogues like acetylacetone (B45752) or benzoylacetone.

Despite this potential, significant questions remain unanswered. The specific keto-enol tautomeric equilibrium of this compound in various solvents has not been experimentally determined. Understanding this equilibrium is crucial, as the properties and reactivity of the diketo and enol forms differ substantially. mdpi.comencyclopedia.pub Furthermore, the coordination chemistry of this compound with various metal ions is unexplored. Characterizing the resulting metal complexes could reveal novel catalytic, magnetic, or optical properties. The full scope of its utility as a synthetic intermediate is also yet to be realized, with many potential derivatization reactions remaining uninvestigated.

Emerging Synthetic Methodologies and Derivatization Opportunities

The synthesis of β-diketones is a well-established field, but new methodologies continue to emerge that could be applied to the efficient production of this compound. mdpi.com Beyond the traditional Claisen condensation, which involves the reaction of a ketone with an ester under basic conditions, several modern techniques offer potential advantages. researchgate.netresearchgate.net

Table 1: Modern Synthetic Approaches for β-Diketones

Methodology Description Potential Advantages
Catalytic Methods Use of enzymes or organocatalysts for enantioselective synthesis of chiral β-diketones. mdpi.comresearchgate.net High stereoselectivity, milder reaction conditions.
Decarboxylative Coupling Coupling of carbonyl compounds with subsequent loss of carbon dioxide to form the dione (B5365651) structure. mdpi.com Moderate to good yields for complex structures.
Hydration of Alkynones The addition of water across the triple bond of an alkynone to yield the 1,3-dione. mdpi.com An alternative route that avoids strong bases.

| Nitrile Oxide Cycloadditions | A multi-step process involving nitrile oxide cycloadditions, reduction, and oxidation of β-hydroxyketones. bohrium.com | Suitable for substrates with acid- and base-sensitive protecting groups. |

These emerging methods could provide higher yields, greater purity, and access to novel analogues of this compound.

For derivatization, the opportunities are vast. The dicarbonyl moiety is a precursor to numerous heterocyclic systems, such as pyrazoles and isoxazoles, through condensation reactions with hydrazines and hydroxylamines, respectively. bohrium.com The active methylene group can be functionalized through alkylation and acylation reactions. Furthermore, Knoevenagel condensation with aldehydes and ketones can yield more complex molecular architectures, which is a common reaction for similar dione structures. nih.govmdpi.com The compound itself could also serve as a derivatizing agent for the analysis of other molecules, a known application for cyclic 1,3-diones. nih.gov

Advanced Computational Approaches for Deeper Mechanistic Understanding

Advanced computational methods, particularly Density Functional Theory (DFT), offer powerful tools for elucidating the structural and electronic properties of this compound without the need for extensive empirical studies. orientjchem.org A key area for computational investigation is the keto-enol tautomerism. researchgate.net The enol form of most β-diketones is stabilized by a strong intramolecular hydrogen bond, and its stability relative to the keto form is highly dependent on the solvent and substituents. orientjchem.orgresearchgate.net

Table 2: Potential Computational Studies on this compound

Computational Approach Research Focus Expected Insights
DFT Calculations Tautomeric equilibrium in gas phase and various solvents. orientjchem.org Prediction of the dominant tautomer under different conditions; understanding the influence of the 2,5-dimethylphenyl group.
Transition State Theory Calculation of activation barriers for tautomeric interconversion. researchgate.net Mechanistic details of the proton transfer process.
Molecular Docking Simulation of interactions with biological macromolecules. encyclopedia.pub Preliminary assessment of potential biological activity (for non-clinical research).

| Spectroscopic Prediction | Calculation of NMR and IR spectra for different tautomers and rotamers. nih.gov | Aid in the interpretation of experimental spectroscopic data. |

These computational approaches can provide a detailed, atomistic understanding of the molecule's behavior, guiding future experimental work in synthesis and applications. For instance, DFT studies have been used to explore the effect of solvent polarity on the stability of keto-enol tautomers, finding that polar solvents can favor the keto form which often possesses a larger dipole moment. orientjchem.org

Expanding the Scope of Non-Clinical Applications in Advanced Materials and Green Chemistry

The unique structural and electronic properties of β-diketones make them attractive candidates for applications in advanced materials and green chemistry. The this compound scaffold, with its potential for modification and complexation, is a promising platform for developing new functional materials.

In advanced materials , β-diketones are known to be excellent chelating ligands for a variety of metal ions, including lanthanides. researchgate.net These complexes can exhibit interesting luminescent and magnetic properties. Derivatives of similar diones, such as indane-1,3-dione, have been investigated for applications in organic electronics, photopolymerization, and as chromophores for non-linear optical (NLO) materials. nih.govmdpi.com Future research could focus on synthesizing polymers or metal-organic frameworks (MOFs) incorporating the this compound unit to create materials with tailored electronic or optical properties.

In the context of green chemistry , research can proceed in two main directions. First, the development of environmentally benign synthetic routes to this compound and its derivatives, utilizing greener solvents and catalytic methods, would be a significant contribution. mdpi.com Second, the compound or its derivatives could be employed as catalysts or components in green chemical processes. For example, metal complexes derived from β-diketones can act as catalysts for various organic transformations. Exploring the catalytic activity of complexes based on this specific ligand could lead to more efficient and selective chemical processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.